2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 626227-79-0
VCID: VC21482575
InChI: InChI=1S/C20H18F3N3OS/c1-12-6-2-4-8-15(12)25-17(27)11-28-19-14(10-24)18(20(21,22)23)13-7-3-5-9-16(13)26-19/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,25,27)
SMILES: CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Molecular Formula: C20H18F3N3OS
Molecular Weight: 405.4g/mol

2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

CAS No.: 626227-79-0

Cat. No.: VC21482575

Molecular Formula: C20H18F3N3OS

Molecular Weight: 405.4g/mol

* For research use only. Not for human or veterinary use.

2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide - 626227-79-0

Specification

CAS No. 626227-79-0
Molecular Formula C20H18F3N3OS
Molecular Weight 405.4g/mol
IUPAC Name 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C20H18F3N3OS/c1-12-6-2-4-8-15(12)25-17(27)11-28-19-14(10-24)18(20(21,22)23)13-7-3-5-9-16(13)26-19/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,25,27)
Standard InChI Key ZKFJJWWCWRTRKP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Canonical SMILES CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F

Introduction

Chemical Identity and Properties

The compound 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide is identified through multiple chemical identifiers that help distinguish it from related compounds. These identifiers include registry numbers, molecular formulas, and various nomenclature systems that provide a comprehensive chemical identity profile.

Chemical Identification Parameters

The compound is registered under CAS number 626227-79-0, which serves as its unique identifier in chemical databases and literature. This registration confirms its recognition as a distinct chemical entity with specific structural features. The compound is also cataloged in the PubChem database under compound ID 1005510, providing an additional reference point for researchers seeking information about this molecule.

Molecular Properties

The molecular formula of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide is C₂₀H₁₈F₃N₃OS, indicating a complex carbon-based structure with multiple functional groups. The molecular weight of this compound is 405.4 g/mol, which places it in the medium molecular weight range for organic compounds. This molecular weight is significant as it influences various properties including solubility, permeability, and potential pharmacokinetic behavior if considered for biological applications.

Structural Identifiers

For precise structural identification, the compound can be represented using several standardized notation systems:

Identifier TypeStructural Representation
Standard InChIInChI=1S/C20H18F3N3OS/c1-12-6-2-4-8-15(12)25-17(27)11-28-19-14(10-24)18(20(21,22)23)13-7-3-5-9-16(13)26-19/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,25,27)
Standard InChIKeyZKFJJWWCWRTRKP-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Canonical SMILESCC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F

These structural identifiers provide unambiguous representations of the compound's molecular structure, enabling precise identification in chemical databases and facilitating computational analyses.

Structural Characteristics and Features

The structural analysis of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide reveals several key features that contribute to its chemical properties and potential biological activities.

Core Structural Components

The compound features a tetrahydroquinoline scaffold as its core structure, which consists of a partially saturated quinoline ring system. This core structure is prevalent in numerous bioactive compounds and provides a rigid framework that influences the compound's three-dimensional geometry. The tetrahydroquinoline portion contains a saturated cyclohexane ring fused to a pyridine ring, creating a bicyclic structure that serves as the foundation for additional functional groups.

Functional Group Analysis

The combination of these structural features creates a molecule with a distinctive electronic distribution and three-dimensional shape that determines its chemical reactivity and biological interactions.

Synthesis and Chemical Reactions

The synthesis of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions requiring careful control of conditions and reagents.

Analytical Characterization

The confirmation of successful synthesis typically relies on multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment.

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis.

  • Infrared spectroscopy to identify key functional groups, particularly the cyano, carbonyl, and amine functionalities.

  • High-Performance Liquid Chromatography (HPLC) for purity determination and potential separation of isomers or reaction by-products.

These analytical methods collectively provide comprehensive structural validation of the synthesized compound.

Biological Activity and Applications

The biological profile of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide suggests potential applications in various biomedical research areas.

Structure-Activity Relationship Considerations

Several structural features contribute to the compound's potential biological activity:

  • The tetrahydroquinoline scaffold provides a semi-rigid framework that may enable specific binding to biological targets.

  • The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability.

  • The cyano group introduces electronic effects that may influence binding affinity to target proteins.

  • The acetamide linkage offers hydrogen bonding capabilities that could be critical for target recognition.

  • The 2-methylphenyl group provides additional hydrophobic interactions that may enhance binding to protein pockets.

Understanding these structure-activity relationships is crucial for rational design of analogues with optimized biological properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide, it is valuable to compare it with structurally related compounds.

Comparison with Structural Analogues

Several compounds share structural similarities with the target molecule but differ in specific substituents:

CompoundMolecular FormulaKey Structural DifferencesMolecular Weight
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamideC₂₀H₁₈F₃N₃OSTarget compound405.4 g/mol
2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamideC₁₄H₁₄F₃N₃OSN-methyl instead of N-(2-methylphenyl)329.08 g/mol
2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolinyl]sulfanyl}-N-(2,4-dichlorobenzyl)acetamideC₁₈H₁₂Cl₂F₃N₃OSContains dichlorobenzyl group446.27 g/mol
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamideC₂₃H₂₄F₃N₃OSContains hexahydrocycloocta[b]pyridin instead of tetrahydroquinolinVaries

This comparison highlights how modifications to the core structure or peripheral functional groups can lead to compounds with potentially different physical properties and biological activities .

Functional Group Impact Analysis

The specific functional groups in these related compounds can significantly impact their properties:

  • Replacement of the 2-methylphenyl group with simpler substituents (such as methyl) reduces molecular weight and lipophilicity, potentially affecting membrane permeability.

  • Introduction of additional halogens (such as chlorine in dichlorobenzyl derivatives) may enhance binding affinity to certain targets but could also introduce toxicity concerns.

  • Expansion of the ring system (as in hexahydrocycloocta[b]pyridin derivatives) alters the three-dimensional shape of the molecule, potentially affecting its fit into binding pockets of target proteins.

These structural modifications serve as the basis for developing structure-activity relationships that can guide the design of compounds with optimized properties for specific applications.

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